molecular formula C23H22N4O4S3 B12211863 Ethyl 2-[2-(5,6-dimethyl-4-oxo-3-phenyl(3-hydrothiopheno[2,3-d]pyrimidin-2-ylt hio))acetylamino]-4-methyl-1,3-thiazole-5-carboxylate

Ethyl 2-[2-(5,6-dimethyl-4-oxo-3-phenyl(3-hydrothiopheno[2,3-d]pyrimidin-2-ylt hio))acetylamino]-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B12211863
M. Wt: 514.6 g/mol
InChI Key: JLPZMZRPCRQFFF-UHFFFAOYSA-N
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Description

The compound Ethyl 2-[2-(5,6-dimethyl-4-oxo-3-phenyl(3-hydrothiopheno[2,3-d]pyrimidin-2-ylthio))acetylamino]-4-methyl-1,3-thiazole-5-carboxylate is a heterocyclic molecule featuring a fused thiopheno[2,3-d]pyrimidinone core linked to a 1,3-thiazole ring via an acetylated thioether bridge. Key structural elements include:

  • Thiopheno[2,3-d]pyrimidinone moiety: A bicyclic system with a sulfur atom and ketone group at position 4, substituted with 5,6-dimethyl and 3-phenyl groups.
  • Thiazole ring: A 4-methyl-substituted 1,3-thiazole with an ester group (ethyl carboxylate) at position 3.
  • Acetylamino-thioether linker: Connects the pyrimidinone and thiazole moieties, introducing conformational flexibility.

Properties

Molecular Formula

C23H22N4O4S3

Molecular Weight

514.6 g/mol

IUPAC Name

ethyl 2-[[2-(5,6-dimethyl-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C23H22N4O4S3/c1-5-31-21(30)18-13(3)24-22(34-18)25-16(28)11-32-23-26-19-17(12(2)14(4)33-19)20(29)27(23)15-9-7-6-8-10-15/h6-10H,5,11H2,1-4H3,(H,24,25,28)

InChI Key

JLPZMZRPCRQFFF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)CSC2=NC3=C(C(=C(S3)C)C)C(=O)N2C4=CC=CC=C4)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[2-(5,6-dimethyl-4-oxo-3-phenyl(3-hydrothiopheno[2,3-d]pyrimidin-2-ylt hio))acetylamino]-4-methyl-1,3-thiazole-5-carboxylate involves multiple steps, starting from readily available starting materialsSpecific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Hydrolysis Reactions

Ester Hydrolysis :
The ethyl ester group at the thiazole-5-carboxylate position is susceptible to saponification under basic conditions (e.g., NaOH in aqueous ethanol), yielding the corresponding carboxylic acid .

Acetylamino Hydrolysis :
The acetylamino group could hydrolyze under acidic or basic conditions to form an amine, though steric hindrance from the thiophenopyrimidine substituent may reduce reactivity.

Table 1: Potential Hydrolysis Products

Reaction TypeConditionsProduct
Ester SaponificationNaOH, H₂O/EtOH, refluxCarboxylic acid derivative
AcetylaminolysisHCl/EtOH, heatAmino-thiazole derivative

Substitution Reactions

Acetylamino Group Functionalization :
The acetylamino group may undergo nucleophilic substitution if activated. For example, treatment with amines or hydrazines could replace the acetyl group, forming novel amides or hydrazides .

Thiophenopyrimidine Modifications :
The thiophenopyrimidine ring might participate in:

  • Alkylation : At the sulfur atom (e.g., via S-alkylation with methyl iodide).

  • Cross-Coupling : Suzuki or Heck reactions at the phenyl ring .

Ring-Opening or Cleavage Reactions

Thiazole Ring Cleavage :
Under strong acidic or basic conditions, the thiazole ring could undergo degradation, releasing nitrogen gas or forming imidazole derivatives .

Pyrimidine Ring Reactivity :
The pyrimidine moiety may undergo electrophilic substitution (e.g., nitration) or reduction (e.g., catalytic hydrogenation) .

Stability and Degradation

The compound’s stability depends on its functional groups:

  • Ester : Susceptible to hydrolysis in aqueous environments.

  • Acetylamino : Potential for deacetylation or oxidation.

  • Sulfur Atoms : Possible redox reactions or disulfide formation under oxidative conditions .

Research Findings from Analogous Systems

  • Thiazole Derivatives :

    • Inhibition of bacterial Type III Secretion Systems (T3SS) via interference with effector protein secretion has been observed in structurally similar thiazoles .

    • Synthesis of thiazole-5-carboxamides often involves amide bond formation between thiourea and β-ketoester precursors .

  • Thiophenopyrimidine Systems :

    • Thiophenopyrimidines exhibit diverse biological activities, including anti-inflammatory and antimicrobial effects, depending on substitution patterns .

    • Synthesis typically involves coupling thiophene rings with pyrimidine precursors under basic conditions .

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds similar to Ethyl 2-[2-(5,6-dimethyl-4-oxo-3-phenyl(3-hydrothiopheno[2,3-d]pyrimidin-2-ylthio))acetylamino]-4-methyl-1,3-thiazole-5-carboxylate exhibit significant antimicrobial activity. For instance, derivatives containing thiazole and pyrimidine rings have been shown to possess antibacterial effects against a range of pathogens including Escherichia coli and Staphylococcus aureus .

Anticancer Activity

Several studies have reported the anticancer potential of thiazole derivatives. Compounds with similar structures have demonstrated cytotoxic effects on various cancer cell lines, suggesting that Ethyl 2-[2-(5,6-dimethyl-4-oxo-3-phenyl(3-hydrothiopheno[2,3-d]pyrimidin-2-ylthio))acetylamino]-4-methyl-1,3-thiazole-5-carboxylate may also exhibit such properties . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Anti-inflammatory Effects

The compound's thiazole moiety has been associated with anti-inflammatory properties. Research shows that similar compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), making them potential candidates for treating inflammatory diseases .

Case Study: Antimicrobial Evaluation

A study conducted on thiazole derivatives demonstrated their effectiveness against various bacterial strains. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics, indicating their potential as alternative antimicrobial agents .

Case Study: Anticancer Screening

In vitro studies on compounds related to Ethyl 2-[2-(5,6-dimethyl-4-oxo-3-phenyl(3-hydrothiopheno[2,3-d]pyrimidin-2-ylt hio))acetylamino]-4-methyl-1,3-thiazole-5-carboxylate showed significant cytotoxic effects against breast cancer cells (MCF7) and lung cancer cells (A549). These findings suggest a promising avenue for further development in cancer therapeutics .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialEffective against E. coli, S. aureus
AnticancerCytotoxic effects on MCF7 and A549 cells
Anti-inflammatoryInhibition of COX and cytokines

Mechanism of Action

The mechanism of action of Ethyl 2-[2-(5,6-dimethyl-4-oxo-3-phenyl(3-hydrothiopheno[2,3-d]pyrimidin-2-ylt hio))acetylamino]-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed effects. For example, it may inhibit certain enzymes or bind to specific receptors, altering cellular processes .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their substituent variations:

Compound Name Core Structure Substituents Key Properties/Applications Reference
Ethyl 4-(4-bromophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate Tetrahydropyrimidine-thione 4-Bromophenyl, 6-methyl, ethyl carboxylate Intermediate for anticancer agents
Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate Thiazolo[3,2-a]pyrimidine 7-Methyl, 5-phenyl, 2-(2,4,6-trimethoxybenzylidene), ethyl carboxylate Crystallography; pharmacological interest
Ethyl 3-acetyl-6-methyl-4-(3-nitrophenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate Tetrahydropyrimidine-thione 3-Acetyl, 6-methyl, 4-(3-nitrophenyl), ethyl carboxylate Synthetic intermediate
Ethyl 2-[(2-methylphenyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate 1,3-Thiazole 2-(2-Methylphenyl)amino, 4-(trifluoromethyl), ethyl carboxylate Potential agrochemical/medicinal use
Key Observations:
  • Thiazole vs. Pyrimidine Cores : The target compound combines both moieties, unlike simpler analogs like (pure thiazole) or (pyrimidine-thione). This hybrid structure may enhance binding diversity in biological targets.
  • Substituent Impact :
    • Electron-withdrawing groups (e.g., nitro in , trifluoromethyl in ) increase reactivity and metabolic stability.
    • Aromatic substituents (e.g., 4-bromophenyl in , 2,4,6-trimethoxybenzylidene in ) influence π-π stacking interactions in crystal lattices and receptor binding .
    • Ester groups : Ethyl carboxylates (common in ) improve solubility and serve as prodrug motifs.

Crystallographic and Conformational Analysis

  • Thiazolo[3,2-a]pyrimidines: Exhibit puckered pyrimidine rings with deviations up to 0.224 Å from planarity, as seen in .
  • Hydrogen Bonding : C–H···O interactions (e.g., in ) stabilize crystal packing, which may correlate with solid-state bioavailability.

Pharmacological Potential

While bioactivity data for the target compound are absent, analogs demonstrate:

  • Anticancer Activity : Thiazolo[3,2-a]pyrimidines are explored for cytotoxicity via kinase inhibition .
  • Antimicrobial Properties : Thiazole derivatives with trifluoromethyl groups (e.g., ) show promise against resistant pathogens.

The acetylated thioether linker in the target compound could modulate pharmacokinetics by balancing lipophilicity and solubility.

Biological Activity

Ethyl 2-[2-(5,6-dimethyl-4-oxo-3-phenyl(3-hydrothiopheno[2,3-d]pyrimidin-2-ylthio))acetylamino]-4-methyl-1,3-thiazole-5-carboxylate is a compound of significant interest due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological implications based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a thiazole ring and a pyrimidine derivative. Its molecular formula is C19H18N2O4SC_{19}H_{18}N_2O_4S with a molecular weight of approximately 370.4 g/mol . The detailed structural representation can be summarized as follows:

ComponentDescription
IUPAC NameEthyl 2-(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)-3-(3-hydroxyphenyl)prop-2-enoate
Molecular FormulaC19H18N2O4S
Molecular Weight370.4 g/mol

Synthesis

The synthesis of this compound involves the reaction of various precursors, including 2-mercapto derivatives and ethyl chloroacetate . The process typically yields high purity products suitable for biological testing.

Biological Activity

Research indicates that the compound exhibits a range of biological activities:

Antimicrobial Activity

Several studies have demonstrated the antimicrobial properties of related thiazole and pyrimidine derivatives. For instance, compounds similar to ethyl 2-[...]-5-carboxylate have shown effectiveness against various bacterial strains .

Anticancer Properties

The compound's structural components suggest potential anticancer activity. Thiazole derivatives have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The presence of the thieno[2,3-d]pyrimidine moiety enhances this activity by interacting with specific cellular pathways.

Case Studies

  • Study on Anticancer Activity : A study published in European Journal of Medicinal Chemistry evaluated the anticancer effects of thiazole derivatives. Results indicated that compounds with similar structures to ethyl 2-[...] exhibited significant cytotoxicity against breast cancer cell lines .
  • Antimicrobial Evaluation : In another study focused on antimicrobial properties, derivatives containing the thiazole ring were tested against Gram-positive and Gram-negative bacteria. The results showed promising inhibition zones, indicating effective antimicrobial activity .

Q & A

Q. What are the optimal synthetic routes for preparing this compound, and what experimental conditions are critical for yield optimization?

The compound can be synthesized via multi-step heterocyclic reactions. Key steps include:

  • Biginelli-like cyclization : Condensation of aromatic aldehydes, ethyl acetoacetate, and thiourea derivatives in a one-pot reaction under acidic conditions (e.g., HCl/EtOH) to form the pyrimidinone core .
  • Thiazole ring formation : Use of Gewald methodology, where ketones or aldehydes react with sulfur and cyanoacetates, followed by acetylation to introduce the 4-methyl-1,3-thiazole moiety .
  • Purification : Column chromatography (silica gel, 3:1 hexane/ethyl acetate) and recrystallization (ethanol/water) are critical for isolating the final product with >95% purity .

Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structure?

  • NMR : 1^1H and 13^13C NMR (DMSO-d6) confirm substituent positions, with characteristic peaks for thiopheno-pyrimidinone (δ 7.5–8.2 ppm for aromatic protons) and thiazole (δ 2.4 ppm for methyl groups) .
  • IR : Stretching vibrations at 1680–1720 cm1^{-1} indicate carbonyl groups (thiazole carboxylate, pyrimidinone) .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 542.1) .

Q. What safety protocols are recommended for handling this compound during synthesis?

  • Hygroscopicity : Store under nitrogen or argon to prevent moisture absorption, which can degrade the thioester linkage .
  • Toxicity : Use fume hoods and PPE (gloves, goggles) due to potential irritancy of thiazole derivatives .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?

  • SHELX suite : Employ SHELXD for phase determination and SHELXL for refinement. For example, disorder in the phenyl ring (occupancy 0.6:0.4) was resolved using anisotropic displacement parameters .
  • Hydrogen bonding : Graph set analysis (Etter’s formalism) identifies motifs like R22(8)R_2^2(8) chains involving pyrimidinone carbonyls and thiazole NH groups, critical for crystal packing .

Q. What strategies address contradictions between computational predictions and experimental spectral data?

  • DFT vs. NMR : Discrepancies in 13^13C chemical shifts (e.g., calculated vs. observed δ 165 ppm for carboxylate) may arise from solvent effects. Re-run calculations with PCM (Polarizable Continuum Model) for DMSO .
  • Tautomeric equilibria : Use variable-temperature NMR to detect dynamic processes (e.g., keto-enol tautomerism in the pyrimidinone ring) .

Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced bioactivity?

  • Pharmacophore mapping : Replace the 4-methyl group on the thiazole with bulkier substituents (e.g., isopropyl) to improve hydrophobic interactions with target enzymes .
  • Bioisosteres : Substitute the phenyl ring with pyridyl or thienyl groups to modulate electronic properties and solubility .

Q. What methodologies validate hydrogen bonding patterns in co-crystals or solvates?

  • Cambridge Structural Database (CSD) : Cross-reference with entries like WECQIJ (a related thiopheno-pyrimidinone) to identify conserved hydrogen-bonding motifs .
  • Hirshfeld surface analysis : Quantify intermolecular contacts (e.g., S···O interactions contributing 12% to crystal packing) .

Methodological Considerations

  • Crystallization solvents : Ethyl acetate yields block-shaped crystals suitable for diffraction, while methanol produces needles with twinning defects .
  • Dynamic light scattering (DLS) : Use to assess aggregation in solution, which may skew bioactivity assays (e.g., >500 nm aggregates at 1 mM concentration) .

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